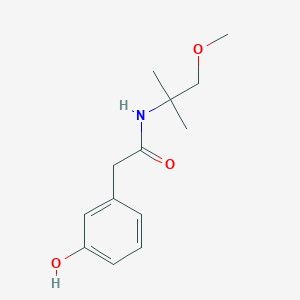
2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide, also known as HMMA-2, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of phenylacetamides and exhibits interesting pharmacological properties that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. It also exhibits antioxidant properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a positive effect on cognitive function and memory in animal models. It also exhibits neuroprotective properties by reducing neuronal damage and apoptosis. Additionally, it has been reported to have a positive effect on the immune system by reducing inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide is its low toxicity, which makes it a safer compound to work with in the laboratory. However, the compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, the compound's stability and solubility in different solvents need to be optimized for better results.
Zukünftige Richtungen
There are several future directions for research on 2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide. One potential area of research is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its potential as an anti-inflammatory and analgesic agent could be further explored. Another area of research could be the synthesis of analogs of this compound with improved pharmacological properties. Finally, the compound's mechanism of action needs to be fully understood to optimize its therapeutic potential.
In conclusion, this compound is a synthetic compound that exhibits interesting pharmacological properties and has potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide involves the reaction of 3-hydroxyacetophenone with isobutyraldehyde and methylamine. The resulting product is purified using column chromatography to obtain the final compound. This synthesis method has been reported in a few research articles and has been optimized for better yields.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide has been investigated for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-N-(1-methoxy-2-methylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,9-17-3)14-12(16)8-10-5-4-6-11(15)7-10/h4-7,15H,8-9H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPCRAQKCOTWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NC(=O)CC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B7647752.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![3-hydroxy-N-[2-(2-methoxyphenyl)propyl]benzamide](/img/structure/B7647764.png)


![1-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]piperidin-2-one](/img/structure/B7647801.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)
![3-[(2,3-Dimethylcyclohexyl)amino]cyclohexane-1-carboxamide](/img/structure/B7647819.png)

![[2-[2-(Dimethylamino)ethoxy]pyridin-4-yl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7647834.png)
![3-(N-[2-(2-chloro-4-hydroxyphenyl)acetyl]-3-methylanilino)propanamide](/img/structure/B7647835.png)
![(2,4-Dihydroxyphenyl)-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]methanone](/img/structure/B7647845.png)